Superior Conjugation Yield and Immunoreactivity Retention Compared to NCS-DOTA and NCS-DTPA
In a direct comparative study of three bifunctional chelating agents (NHS-DOTA, NCS-DOTA, and NCS-DTPA) conjugated to the monoclonal antibody Tenatumomab, NHS-DOTA (Tetraxetan N-hydroxysuccinimide) emerged as the most promising candidate, demonstrating superior conjugation rate, yield, stability, and antigen immunoreactivity [1]. The NHS-DOTA conjugate (ST8198AA1) was specifically identified as the optimal candidate for further development, outperforming both NCS-DOTA and NCS-DTPA in multiple in vitro assays [1].
| Evidence Dimension | Conjugation performance and immunoreactivity |
|---|---|
| Target Compound Data | NHS-DOTA-Tenatumomab: highest conjugation rate, yield, stability, and immunoreactivity (quantified as optimal candidate for labeling optimization) |
| Comparator Or Baseline | NCS-DOTA-Tenatumomab and NCS-DTPA-Tenatumomab: lower performance in same assays |
| Quantified Difference | NHS-DOTA conjugate designated as the most promising candidate for further development |
| Conditions | Tenatumomab antibody conjugation, in vitro characterization |
Why This Matters
Selecting NHS-DOTA over NCS-DOTA or NCS-DTPA maximizes conjugate yield and preserves antibody function, directly impacting the sensitivity and reproducibility of downstream imaging and therapy.
- [1] Giannini, G., Milazzo, F. M., Battistuzzi, G., Rosi, A., Anastasi, A. M., Petronzelli, F., Albertoni, C., Tei, L., Leone, L., Salvini, L., & De Santis, R. (2019). Synthesis and preliminary in vitro evaluation of DOTA-Tenatumomab conjugates for theranostic applications in tenascin expressing tumors. Bioorganic & Medicinal Chemistry, 27(15), 3248-3253. https://doi.org/10.1016/j.bmc.2019.05.039 View Source
